

Application Notes and Protocols for Measuring Eprinomectin Residues in Milk and Tissue

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Compound of Interest

Compound Name: *eprin*

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These application notes provide detailed methodologies for the quantitative analysis of **eprinomectin** residues in bovine milk and edible tissues. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is also included.

Eprinomectin, a member of the avermectin family, is a broad-spectrum antiparasitic agent used in cattle.^{[1][2]} Monitoring its residue levels in milk and tissues is crucial to ensure food safety and compliance with regulatory limits.^{[3][4]} The marker residue for **eprinomectin** is its B1a component.^{[1][2][5]}

Regulatory Context: Maximum Residue Limits (MRLs)

Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for **eprinomectin** in food products of animal origin. These limits are set to protect consumer health.^[6]

Matrix	MRL (ppb)	Regulatory Body/Region
Bovine Milk	12	US FDA[7]
20	Codex Alimentarius, EU, Canada, Brazil[8][9][10]	
Bovine Liver	4800	US FDA[7]
2000	Codex Alimentarius[8]	
1500	EU[11]	
1000	Canada[9]	
Bovine Muscle	100	US FDA, Codex Alimentarius[7][8]
100	Canada[9]	
Bovine Fat	250	Codex Alimentarius[8]
500	Canada[9]	
Bovine Kidney	300	Codex Alimentarius, EU, Canada[8][9]

Analytical Techniques

The choice of analytical method depends on the required sensitivity, selectivity, and throughput. LC-MS/MS is considered the gold standard for confirmation and quantification, while HPLC with fluorescence detection offers a robust and sensitive alternative. ELISA can be employed as a rapid screening method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of **eprinomectin** residues.[6][12]

Workflow for LC-MS/MS Analysis of **Eprinomectin**



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Caption: Workflow for the analysis of **eprinomectin** residues by LC-MS/MS.

Experimental Protocol: LC-MS/MS for **Eprinomectin** in Milk and Tissue

1. Sample Preparation (QuEChERS-based)[10]

- For Milk:
 - Pipette 10 mL of whole milk into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
 - Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
 - Centrifuge at ≥4000 rpm for 15 minutes.
- For Tissue:
 - Weigh 8 g of homogenized tissue into a 50 mL centrifuge tube and add 2 mL of water.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add the contents of a QuEChERS salt pouch and shake vigorously for 1 minute.
 - Centrifuge at ≥4000 rpm for 15 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the supernatant (top layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
- Shake vigorously for 1 minute.
- Centrifuge at ≥12000 rpm for 5 minutes.
- Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions^[10]

- LC System: UPLC or HPLC system
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 μm)
- Mobile Phase A: 5 mM ammonium acetate in water
- Mobile Phase B: 5 mM ammonium acetate in methanol
- Flow Rate: 0.40 mL/min
- Gradient: Start with 70% B, linear gradient to 97% B in 5 minutes, hold, then return to initial conditions and re-equilibrate.
- Injection Volume: 5 μL
- Column Temperature: 50 °C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization: Electrospray ionization, positive mode (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for **eprinomectin B1a**.

4. Quantification

- Prepare matrix-matched calibration standards by spiking blank milk or tissue extracts with known concentrations of **eprinomectin**.

- Construct a calibration curve by plotting the peak area against the concentration.
- Quantify **eprinomectin** in samples by comparing their peak areas to the calibration curve.

Quantitative Performance Data for LC-MS/MS Methods

Parameter	Milk	Tissue (Muscle, Liver, Fat)	Reference
Limit of Detection (LOD)	0.016 µg/kg (ppb) for emamectin (related avermectin)	2.5 ng/g (ppb)	[13],[14]
Limit of Quantification (LOQ)	< 2.5 µg/L (ppb)	5 ng/g (ppb)	[10],[14]
Recovery	75.0 - 122.0%	87.9 - 99.8%	[10],[12]
Precision (RSD)	< 8.0%	Within-day: 1.5 - 7.4% Between-day: 1.5 - 8.4%	[10],[12]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves a post-column derivatization step to convert **eprinomectin** into a fluorescent compound, allowing for sensitive detection.[15]

Workflow for HPLC-Fluorescence Analysis of **Eprinomectin**



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Caption: Workflow for the analysis of **eprinomectin** residues by HPLC with fluorescence detection.

Experimental Protocol: HPLC-Fluorescence for **Eprinomectin** in Tissue[15]

1. Sample Preparation

- Mix tissue with sodium sulfate, homogenize, and extract.
- The reconstituted extract is loaded onto an aminopropyl solid-phase extraction (SPE) cartridge.
- After solvent exchange, a portion of the eluate is collected for derivatization.

2. Derivatization

- Automated pre-column addition of trifluoroacetic anhydride (TFAA) in acetonitrile is used to derivatize the **eprinomectin**.

3. HPLC Conditions[16][17]

- LC System: HPLC system with a fluorescence detector.
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:water (e.g., 87:13 v/v).
- Flow Rate: 1.0 - 1.2 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 20 µL.
- Fluorescence Detector: Excitation and emission wavelengths are optimized for the derivatized **eprinomectin**.

4. Quantification

- Prepare calibration standards and process them through the derivatization procedure.

- Construct a calibration curve and quantify **eprinomectin** in the samples.

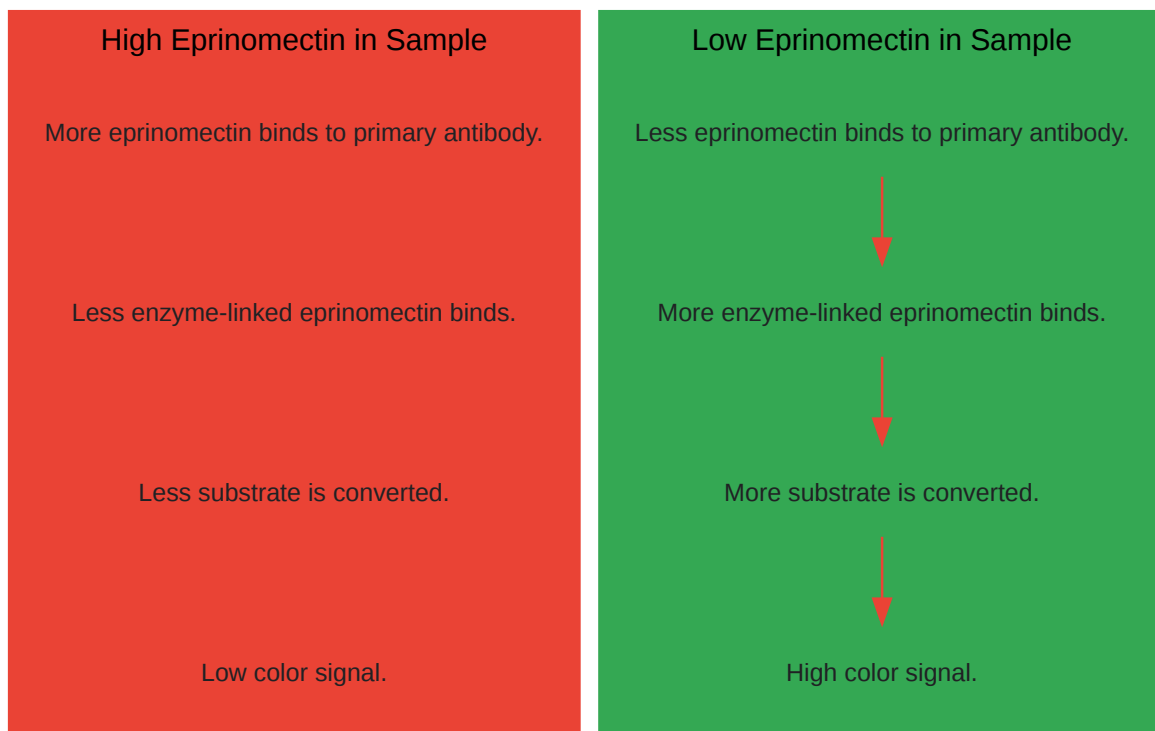
Quantitative Performance Data for HPLC-Fluorescence Method in Bovine Tissue[15]

Parameter	Liver	Muscle	Kidney	Fat
LOD	1 ng/g (ppb)	1 ng/g (ppb)	1 ng/g (ppb)	1 ng/g (ppb)
LOQ	2 ng/g (ppb)	2 ng/g (ppb)	2 ng/g (ppb)	2 ng/g (ppb)
Upper Limit of Quantitation	5000 ng/g (ppb)	5000 ng/g (ppb)	5000 ng/g (ppb)	5000 ng/g (ppb)
Recovery	93 ± 12%	100 ± 13%	87 ± 13%	95 ± 11%

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for detecting **eprinomectin** residues. [18][19] It is based on the principle of antigen-antibody reaction.[20] Commercial ELISA kits are available for the detection of avermectins, including **eprinomectin**. [18]

Logical Relationship in Competitive ELISA for **Eprinomectin**



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Caption: Principle of competitive ELISA for **eprinomectin** detection.

General ELISA Protocol

- Sample Preparation: Milk or tissue extracts are prepared according to the kit manufacturer's instructions. This may involve a simple dilution or an extraction step.
- Assay Procedure:
 - Add standards, controls, and samples to the antibody-coated microtiter wells.
 - Add the enzyme-conjugated **eprinomectin**.
 - Incubate to allow for competitive binding.
 - Wash the wells to remove unbound reagents.
 - Add the substrate and incubate for color development.

- Stop the reaction and measure the absorbance using a microplate reader.
- Data Analysis: The concentration of **eprinomectin** in the samples is inversely proportional to the color intensity.[20] A standard curve is used to quantify the results.

Performance of a Dissociation-Enhanced Lanthanide Fluoroimmunoassay for Avermectins in Milk[21]

Parameter	Value
Limit of Detection	4.6 ng/mL (ppb)
Intra-assay Precision (RSD)	11.6%
Inter-assay Precision (RSD)	15.8%
Cross-reactivity with Eprinomectin	92%

Method Validation

All analytical methods used for residue analysis must be properly validated to ensure the reliability of the results.[3][22] Key validation parameters include:

- Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[22]
- Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[22]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (within-run precision) and intermediate precision (between-run precision).[22][23]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

- Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[22]
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]
- Stability: The stability of the analyte in the matrix during storage and processing.[22]

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